Confirmed Negative Selectivity Across Eight HTS Targets vs. WAY-326891 Kinase Activity
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide was tested in eight distinct PubChem BioAssay HTS campaigns and returned 'Inactive' outcomes across all targets: 14-3-3 protein interaction modulators (AID 422), CBX7 inhibitors (AID 1224903), FBW7 E3 ligase activators (AID 1259310), ST2/IL1RL1 inhibitors (AID 1259354), CDC25B-CDK2/CyclinA interaction inhibitors (AID 1259370), MITF inhibitors (AID 1259374), TEAD-YAP interaction inhibitors (AID 1259422), and GPR151 activators (AID 1508602) [1]. In stark contrast, the isomeric compound WAY-326891 (CAS 685865-71-8, same molecular formula C17H17N3O3S2) is explicitly reported to possess kinase inhibitory activity . This documented inactivity profile is a quantifiable differentiator: the target compound offers a validated 'silent' baseline for counter-screening, whereas WAY-326891 introduces confounding kinase inhibition.
| Evidence Dimension | HTS Activity Profile |
|---|---|
| Target Compound Data | Inactive (8/8 HTS assays) |
| Comparator Or Baseline | WAY-326891 (CAS 685865-71-8): Kinase inhibitor activity reported |
| Quantified Difference | Qualitative divergence: 0/8 active vs. documented kinase activity |
| Conditions | PubChem BioAssay HTS panels; WAY-326891 kinase activity reported in vendor product description |
Why This Matters
For researchers procuring a negative control or scaffold with minimal off-target liability, this compound provides a uniquely verified inactivity baseline that WAY-326891 cannot replicate.
- [1] PubChem BioAssay Summary for CID 1547863. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/CID/1547863/assaysummary/JSON (accessed 2026-05-09). View Source
